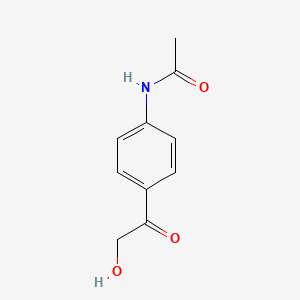
(3-bromothiophen-2-yl)-(4-ethylphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-bromothiophen-2-yl)-(4-ethylphenyl)methanol is an organic compound that features a bromine atom, a thiophene ring, and an ethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-bromothiophen-2-yl)-(4-ethylphenyl)methanol typically involves the bromination of a thiophene derivative followed by the introduction of an ethylphenyl group. One common method is the bromination of 2-thienylmethanol using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield 3-bromo-2-thienylmethanol. This intermediate can then undergo a Friedel-Crafts alkylation reaction with ethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
(3-bromothiophen-2-yl)-(4-ethylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-thienyl-4-ethylphenylmethanol.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-bromo-2-thienyl-4-ethylphenylketone, while substitution with an amine could produce 3-amino-2-thienyl-4-ethylphenylmethanol.
Applications De Recherche Scientifique
(3-bromothiophen-2-yl)-(4-ethylphenyl)methanol has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism of action of (3-bromothiophen-2-yl)-(4-ethylphenyl)methanol involves its interaction with specific molecular targets. The bromine atom and thiophene ring can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The hydroxyl group may form hydrogen bonds with biological molecules, affecting their function and activity. The ethylphenyl group contributes to the compound’s hydrophobicity, impacting its solubility and distribution in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-3-thienyl-4-ethylphenylmethanol
- 3-Bromo-2-thienyl-4-methylphenylmethanol
- 3-Bromo-2-thienyl-4-ethylphenylketone
Uniqueness
(3-bromothiophen-2-yl)-(4-ethylphenyl)methanol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both a bromine atom and a thiophene ring enhances its reactivity and potential applications in various fields. Additionally, the ethylphenyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for diverse research and industrial applications.
Propriétés
Formule moléculaire |
C13H13BrOS |
|---|---|
Poids moléculaire |
297.21 g/mol |
Nom IUPAC |
(3-bromothiophen-2-yl)-(4-ethylphenyl)methanol |
InChI |
InChI=1S/C13H13BrOS/c1-2-9-3-5-10(6-4-9)12(15)13-11(14)7-8-16-13/h3-8,12,15H,2H2,1H3 |
Clé InChI |
ZDSTXHQQLIRSEC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C(C2=C(C=CS2)Br)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














